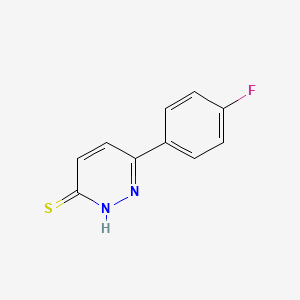

6-(4-Fluorophenyl)pyridazine-3-thiol

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2S/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXAXYKLPACRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Reaction of 4,4'-Difluorobenzil with Thiosemicarbazide

A well-documented method involves the reaction of 4,4'-difluorobenzil with thiosemicarbazide in glacial acetic acid to yield the pyridazine-3-thiol core substituted with a 4-fluorophenyl group at the 6-position. This process typically proceeds under reflux conditions and leads to the formation of the ligand precursor (compound 1 in referenced studies).

- Reaction conditions: Reflux in glacial acetic acid.

- Reagents: 4,4'-Difluorobenzil and thiosemicarbazide.

- Outcome: Formation of this compound or closely related intermediates.

This method benefits from straightforward reaction conditions and good yields, with the product confirmed by spectral methods (FT-IR, NMR) and elemental analysis.

Cyclization with Aminoguanidine Bicarbonate and α-(4-Fluorobenzoyl)carbonitrile

An alternative approach to obtain related fluorinated pyridazine derivatives involves the reaction of aminoguanidine bicarbonate with α-(4-fluorobenzoyl)carbonitrile in ethanol with catalytic piperidine. This method produces 6-(4-fluorophenyl)-1,2,4-triazine-3,5-diamine, a precursor that can be further transformed into thiol derivatives through subsequent reactions.

- Reaction conditions: Ethanol solvent, catalytic piperidine, reflux.

- Reagents: Aminoguanidine bicarbonate and α-(4-fluorobenzoyl)carbonitrile.

- Outcome: Formation of fluorinated triazine diamine intermediates.

This method is useful for generating precursors that can be functionalized further to introduce thiol groups.

Experimental Data Summary

Analytical Characterization

The synthesized this compound and related compounds are characterized by:

- FT-IR Spectroscopy: Characteristic NH stretching (~3250 cm⁻¹), C=N stretching (~1600 cm⁻¹), and C-F vibrations (~1250 cm⁻¹).

- NMR Spectroscopy:

- ^1H NMR shows signals for NH protons (~9.3–9.5 ppm) and aromatic protons (6.3–8.5 ppm).

- ^13C NMR confirms fluorinated aromatic carbons (~145 ppm for C-F), C=N carbons (~140 ppm), and C-N carbons (~110 ppm).

- Elemental Analysis: Confirms molecular composition consistent with fluorinated pyridazine-thiol structures.

Research Findings and Notes

- Fluorine substitution on the phenyl ring significantly influences the electronic properties and biological activity of the pyridazine-thiol derivatives.

- The presence of the thiol group at the 3-position of the pyridazine ring is crucial for further complexation with metals such as ruthenium, which has been explored for anticancer applications.

- The preparation methods emphasize the importance of solvent choice (ethanol preferred), base selection (potassium hydroxide effective), and reaction temperature/time optimization to maximize yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)pyridazine-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

6-(4-Fluorophenyl)pyridazine-3-thiol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)pyridazine-3-thiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

The bioactivity and physicochemical properties of pyridazine derivatives are highly dependent on substituents. Key comparisons include:

6-(4-Ethylphenyl)pyridazine-3-thiol

- Structural Difference : Replaces the 4-fluorophenyl group with a 4-ethylphenyl moiety.

- Impact: The ethyl group is electron-donating, increasing electron density on the pyridazine ring.

6-(Pyridin-2-yl)pyridazine-3-thiol

- Structural Difference : Substitutes the fluorophenyl group with a pyridinyl ring.

- Impact : The pyridine nitrogen introduces hydrogen-bonding capability, enhancing solubility in polar solvents. However, the absence of fluorine reduces lipophilicity, which may affect membrane permeability .

6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide

- Structural Difference : Replaces the thiol group with a carbohydrazide (-CONHNH₂) and adds a methyl group to the fluorophenyl ring.

Anticonvulsant Activity

- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : A structurally distinct analogue with a thiazolo-triazole scaffold. It exhibited selective activity against maximal electroshock (MES)-induced seizures, suggesting fluorophenyl groups enhance anticonvulsant efficacy in specific scaffolds .

- 6-(4-Fluorophenyl)pyridazine-3-thiol : While direct anticonvulsant data are unavailable, its thiol group may interact with cysteine residues in ion channels, a mechanism distinct from triazole-based compounds.

Cytotoxicity

Photophysical Properties

- Quinazoline Analogues (e.g., 6l): In DMF, fluorophenyl-substituted quinazolines exhibit red-shifted emission maxima compared to methoxy- or chloro-substituted derivatives.

Data Tables

Table 1: Key Properties of Selected Analogues

| Compound | Molecular Weight (g/mol) | Key Substituent | LogP* | Notable Activity |

|---|---|---|---|---|

| This compound | 189.19 | 4-Fluorophenyl, -SH | ~2.1 | Under investigation |

| 6-(4-Ethylphenyl)pyridazine-3-thiol | 199.27 | 4-Ethylphenyl, -SH | ~3.0 | N/A |

| 6-(Pyridin-2-yl)pyridazine-3-thiol | 189.04 | Pyridin-2-yl, -SH | ~1.5 | Solubility-enhanced |

| 6-(4-Fluoro-2-methylphenyl)carbohydrazide | 279.28 | 4-Fluoro-2-methylphenyl, -CONHNH₂ | ~1.8 | Potential CNS limitations |

*LogP estimated using fragment-based methods.

Biological Activity

6-(4-Fluorophenyl)pyridazine-3-thiol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyridazine ring fused with a thiol group and a fluorophenyl substituent, belongs to the class of triazolopyridazines. Its diverse biological activities, particularly as an antibacterial agent, have been the focus of various studies. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and potential therapeutic applications.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity. The compound has been shown to inhibit specific bacterial enzymes, which contributes to its antibacterial effects. For instance, it has been reported to target enzymes involved in bacterial metabolism, thereby disrupting essential biochemical pathways necessary for bacterial survival.

The mechanism through which this compound exerts its antibacterial effects involves:

- Enzyme Inhibition : The compound interacts with bacterial enzymes, potentially leading to their inhibition.

- Thiol Group Reactivity : The presence of the thiol group allows for the formation of disulfides and other reactive species that can interfere with bacterial function.

Structure-Activity Relationship (SAR)

The unique structure of this compound imparts distinct chemical properties that are crucial for its biological activity. A comparative analysis with related compounds highlights:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | Chlorine instead of thiol group | Lacks thiol reactivity |

| 5-(4-Fluorophenyl)-2H-pyrazolo[1,5-b]pyridazine | Pyrazole instead of pyridazine | Variations in pharmacological profiles |

The presence of the thiol moiety in this compound enhances its reactivity compared to its chloro-substituted analogs.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common synthetic route includes:

- Preparation of Precursors : Synthesis starts with the formation of suitable pyridazine derivatives.

- Cyclization Reaction : The thiol group is introduced through cyclization under optimized conditions.

- Industrial Production : Continuous flow reactors may be employed to enhance efficiency and yield during large-scale synthesis.

Pharmacological Evaluations

Several pharmacological evaluations have been conducted to assess the efficacy of this compound:

- In vitro Studies : These studies have shown promising antibacterial activity against various strains of bacteria, indicating its potential as a lead compound for developing new antibacterial agents.

- In vivo Studies : Animal models have been used to evaluate the therapeutic potential and safety profile of the compound, revealing significant improvements in survival rates when administered in appropriate dosages.

Comparative Analysis with Other Compounds

In a study comparing various pyridazine derivatives, this compound was found to be more effective than several analogs in inhibiting bacterial growth. Its IC50 values were significantly lower than those observed for other compounds within the same class .

Q & A

Q. Basic

- Solubility : Tested in solvents (DMSO > water) via UV-Vis spectroscopy (λmax ~270 nm) .

- Stability : Assessed under varying pH (2–12) and temperatures (25–60°C) using HPLC. Degradation products (e.g., disulfides) form under oxidative conditions .

What strategies resolve contradictions in reported bioactivity data across studies?

Q. Advanced

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on fluorophenyl enhance COX-2 inhibition) .

- Assay Standardization : Control for variables like cell line viability (MTT assay) and enzyme purity. Discrepancies in IC₅₀ values may arise from differing buffer conditions .

How can computational methods guide the design of derivatives with improved efficacy?

Q. Advanced

- Docking Studies : Predict binding modes to targets (e.g., COX-2 active site) using AutoDock Vina. Fluorophenyl groups show π-π stacking with Tyr385 .

- QSAR Modeling : Correlate logP values with bioavailability; derivatives with logP 2–3 exhibit optimal membrane permeability .

What are the challenges in scaling up synthesis while maintaining purity?

Q. Advanced

- Byproduct Formation : Thiol oxidation to disulfides during reflux requires inert atmospheres (N₂/Ar) .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for large batches. Purity >95% confirmed via HPLC .

How do spectroscopic and crystallographic data inform mechanistic studies of reactivity?

Q. Advanced

- Reaction Monitoring : In situ IR tracks thiolation progress (disappearance of C-Br stretches at 550 cm⁻¹) .

- Crystal Packing Analysis : Hydrogen bonding (S-H···N) in the solid state stabilizes the thiol tautomer over the thione form .

What methodological frameworks support hypothesis-driven research on this compound?

Q. Advanced

- Theoretical Linkage : Align with enzyme inhibition theories (e.g., competitive vs. allosteric) to design kinetic assays .

- Experimental Design : Use factorial DOE (Design of Experiments) to optimize reaction parameters and bioassay conditions .

How are derivatives of this compound synthesized for targeted drug delivery?

Q. Advanced

- Prodrug Strategies : Conjugate thiol with ester-protected groups (e.g., acetyl) for pH-sensitive release in tumors .

- Biotinylation : Attach biotin via thiol-ene "click" chemistry for receptor-mediated uptake studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.